Stereochemistry-Dependent α-Mannosidase Target Engagement: (3R,4S) Isomer Is Inactive, (3R,4R) Isomer Shows Ki 40 μM
In a direct head-to-head comparison of all four stereoisomeric 4-amino-3-hydroxypyrrolidines, only isomer 14—the (3R,4R) enantiomer—exhibited inhibition of α-mannosidase with a Ki of 40 μM. Isomer 15, which bears the (3R,4S) configuration (corresponding to the deprotected scaffold of the target compound), showed no detectable α-mannosidase inhibition under identical assay conditions, nor did the (3S,4S) or (3S,4R) isomers [1]. This demonstrates that the (3R,4S) configuration is functionally distinct from the (3R,4R) configuration for this specific biological target. All four stereoisomers were obtained as crystalline compounds from D- and L-tetronic acids, avoiding chromatographic purification, ensuring that purity differences did not confound the activity comparison [1].
| Evidence Dimension | α-Mannosidase enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | No inhibition detected (compound 15, (3R,4S)-4-amino-3-hydroxypyrrolidine; deprotected scaffold of target) |
| Comparator Or Baseline | (3R,4R)-4-amino-3-hydroxypyrrolidine (isomer 14): Ki = 40 μM |
| Quantified Difference | Complete loss of α-mannosidase inhibitory activity upon changing stereochemistry from (3R,4R) to (3R,4S) at the two chiral centers |
| Conditions | In vitro glycosidase inhibition assay; all four stereoisomers tested under identical conditions. Full reference: Limberg, G. et al. Synthesis 1999, (1), 178–183. |
Why This Matters
For procurement decisions, this means that if the research objective is α-mannosidase inhibition, the (3R,4S) compound is unsuitable and the (3R,4R) isomer must be sourced instead; conversely, if α-mannosidase off-target activity must be avoided in a given therapeutic program, the (3R,4S) scaffold provides a clean selectivity profile against this glycosidase.
- [1] Limberg, G.; Lundt, I.; Zavilla, J. Deoxyiminoalditols from Aldonic Acids VI. Preparation of the Four Stereoisomeric 4-Amino-3-hydroxypyrrolidines from Bromodeoxytetronic Acids. Discovery of a New α-Mannosidase Inhibitor. Synthesis 1999, (1), 178–183. View Source
